Product packaging for 3-(3-Carboxybenzoyl)benzoic acid(Cat. No.:)

3-(3-Carboxybenzoyl)benzoic acid

Cat. No.: B5665343
M. Wt: 270.24 g/mol
InChI Key: HVEAQFIZKONJJG-UHFFFAOYSA-N
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Description

3-(3-Carboxybenzoyl)benzoic acid is an organic compound featuring two carboxylic acid functional groups attached to a benzophenone core structure. This molecular architecture makes it a valuable building block in research, particularly in the synthesis of complex metal-organic frameworks (MOFs) and coordination polymers. Its carboxylate groups can act as bridging ligands, coordinating to various metal ions to form diverse multidimensional network structures that are of interest for applications in catalysis, gas storage, and luminescent materials . Research also indicates that benzoic acid derivatives containing carboxyl groups can function as enzyme stabilizers, specifically for proteases in liquid cleaning and washing agents, by inhibiting their autolytic degradation . Like simpler aromatic carboxylic acids such as benzoic acid, its mechanism in such applications may involve interactions with enzymatic active sites . As a multifunctional ligand, this compound provides researchers with a versatile scaffold for exploring novel materials and stabilizing biological catalysts. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O5 B5665343 3-(3-Carboxybenzoyl)benzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-carboxybenzoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-13(9-3-1-5-11(7-9)14(17)18)10-4-2-6-12(8-10)15(19)20/h1-8H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEAQFIZKONJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3 3 Carboxybenzoyl Benzoic Acid

Classical Synthetic Routes to 3-(3-Carboxybenzoyl)benzoic Acid and Analogues

Traditional methods for synthesizing this compound and its analogues rely on well-established reactions, primarily Friedel-Crafts acylation and the oxidation of alkyl-substituted precursors. These routes are foundational in organic synthesis, though they often require harsh conditions and stoichiometric reagents.

Friedel-Crafts Acylation Approaches and Variations

The Friedel-Crafts acylation is a cornerstone of C-C bond formation to aromatic rings, allowing for the synthesis of aryl ketones. masterorganicchemistry.com The reaction typically involves the treatment of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.comkhanacademy.org

However, the direct Friedel-Crafts acylation of benzoic acid is challenging. The carboxylic acid group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. organic-chemistry.org To circumvent this, a multi-step strategy is often employed. A plausible route involves the acylation of a more reactive, activated aromatic ring like toluene (B28343) with isophthaloyl chloride (benzene-1,3-dicarbonyl dichloride). This would be followed by the oxidation of the methyl groups of the resulting ditolylketone intermediate to yield the desired dicarboxylic acid.

An alternative Friedel-Crafts approach involves using phthalic anhydride or its derivatives. For instance, the reaction of pyrene (B120774) with phthalic anhydride under mechanochemical (solvent-free) conditions using AlCl₃ has been demonstrated, indicating the feasibility of using anhydrides in such acylations. nih.gov

Table 1: Overview of Friedel-Crafts Acylation Conditions

Acylating Agent Aromatic Substrate Catalyst Conditions Product Type
Acyl Halide Benzene (B151609) AlCl₃ Anhydrous Aryl Ketone
Anhydride Benzene AlCl₃, FeCl₃ Anhydrous Aryl Ketone
Carboxylic Acid Aromatic Ether Methanesulfonic Acid Graphite Surface Aryl Ketone
Acyl Halide Toluene AlCl₃ CH₂Cl₂ Aryl Ketone

This table summarizes general conditions for Friedel-Crafts acylation reactions that can be adapted for the synthesis of benzophenone (B1666685) precursors. organic-chemistry.orgmdpi.com

Oxidation-Based Synthetic Protocols for this compound Precursors

A more common and direct route to benzophenone dicarboxylic acids involves the oxidation of precursors containing alkyl groups at the desired positions. The key starting material for this compound would be 3,3'-dimethyldiphenylketone. The two methyl groups can be oxidized to carboxylic acids using strong oxidizing agents.

Classical methods utilize potent, stoichiometric oxidants. These include:

Potassium Permanganate (B83412) (KMnO₄): A powerful oxidizing agent capable of converting alkyl side chains on an aromatic ring to carboxylic acids. The reaction is typically performed in an aqueous solution, sometimes under basic or acidic conditions, and often requires heating. orgsyn.org

Chromium Trioxide (CrO₃) or other Cr(VI) reagents: This method, often carried out in acetic acid and sulfuric acid, is effective for oxidizing benzylic methyl groups. For example, 4-methylbenzophenone (B132839) can be oxidized to 4-benzoylbenzoic acid using CrO₃ in a mixture of acetic and sulfuric acids at elevated temperatures. mdpi.com A similar approach could be applied to 3,3'-dimethyldiphenylketone.

Nitric Acid: Dilute nitric acid can also be used for the oxidation of alkyl side chains, although it can sometimes lead to nitration of the aromatic ring as a side reaction.

A significant challenge in these oxidation reactions is controlling the conditions to prevent cleavage of the benzophenone core and to ensure complete oxidation of both methyl groups to achieve a high yield of the desired dicarboxylic acid. google.com

Table 2: Comparison of Classical Oxidizing Agents for Alkylarene Conversion

Oxidizing Agent Typical Substrate Solvent Key Conditions
Potassium Permanganate (KMnO₄) Toluene, Alkylbenzenes Water, Pyridine (B92270) Heat, Basic/Acidic pH
Chromium Trioxide (CrO₃) Methylbenzophenones Acetic Acid, H₂SO₄ Heat (e.g., 100 °C)
Nitric Acid (HNO₃) Alkylbenzenes Water Heat

This table outlines common conditions for the oxidation of aromatic methyl groups to carboxylic acids, which is a key step in synthesizing the title compound from its dimethyl precursor. mdpi.comorgsyn.org

Novel and Green Chemistry Syntheses of this compound

Modern synthetic efforts are increasingly focused on developing more efficient, selective, and environmentally friendly methods. These include the use of catalysts to replace stoichiometric reagents and the adoption of sustainable reaction conditions.

Catalytic and Stereoselective Synthetic Pathways

Catalytic oxidation presents a significant improvement over classical stoichiometric methods. The use of catalysts can lead to milder reaction conditions, higher selectivity, and reduced waste. wikipedia.org

For the oxidation of a precursor like 3,3'-dimethyldiphenylketone, catalytic systems often employ transition metals and use a more environmentally benign terminal oxidant, such as molecular oxygen (O₂) from the air. mdpi.com

Homogeneous Catalysis: Carboxylates of metals like cobalt, manganese, and iron are effective homogeneous catalysts for the liquid-phase air oxidation of alkylaromatics. wikipedia.org These catalysts initiate radical chain reactions that convert the alkyl groups into hydroperoxides, which are then further oxidized to carboxylic acids. wikipedia.org

Heterogeneous Catalysis: Solid-supported catalysts, such as metal oxides (e.g., vanadium pentoxide) or metals on a support (e.g., platinum), can also be used. wikipedia.org These offer the advantage of easier separation from the reaction mixture and potential for recycling.

While stereoselectivity is not a factor in the synthesis of the achiral this compound itself, it would become crucial in the synthesis of chiral derivatives or if the molecule were to be used as a scaffold for asymmetric synthesis.

Sustainable and Environmentally Benign Production Methodologies

Green chemistry principles aim to reduce the environmental impact of chemical processes. For a synthesis like that of this compound, this can be applied to both the Friedel-Crafts and oxidation steps.

Greener Friedel-Crafts Acylation:

Solid Acid Catalysts: Replacing corrosive and water-sensitive Lewis acids like AlCl₃ with solid, reusable catalysts such as zinc oxide (ZnO) or zeolites can make the process more economical and environmentally friendly. organic-chemistry.org

Solvent-Free Conditions: Performing the reaction without a solvent reduces waste and simplifies purification. Methods like microwave-assisted synthesis or mechanochemical ball milling can facilitate solvent-free Friedel-Crafts acylations. organic-chemistry.orgnih.gov

Greener Oxidation:

Using O₂ as the Oxidant: The ultimate green oxidant is molecular oxygen, with water being the only byproduct. Catalytic systems that utilize air or pure O₂ are highly desirable. mdpi.com

Alternative Solvents: When solvents are necessary, replacing hazardous options like chlorinated hydrocarbons with greener alternatives such as ethanol (B145695) or water improves the process's environmental profile. hilarispublisher.com For example, the photoreduction of benzophenone to benzopinacol (B1666686) has been successfully carried out in ethanol instead of more hazardous solvents. hilarispublisher.com

Derivatization and Functionalization of this compound

The structure of this compound offers three primary sites for chemical modification: two carboxylic acid groups and one ketone group. This allows for the synthesis of a wide array of derivatives, including esters, amides, and alcohols, expanding its utility as a chemical intermediate.

Reactions of the Carboxylic Acid Groups:

Esterification: The two carboxylic acid groups can be readily converted to esters through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or other esterification agents. libretexts.org This is a common method for producing diesters, which can be useful as monomers or plasticizers. Catalysts for this transformation range from mineral acids like H₂SO₄ to tin(II) compounds or titanium-based catalysts. google.comgoogle.com

Amidation: Reaction with primary or secondary amines yields the corresponding diamides. This transformation typically requires activation of the carboxylic acids, as direct reaction with an amine is slow. youtube.com Common methods include conversion to the diacyl chloride using thionyl chloride (SOCl₂), followed by addition of the amine, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). libretexts.orgnih.gov

Reactions of the Ketone Group:

Reduction to Alcohol: The ketone can be selectively reduced to a secondary alcohol (a diphenylmethanol (B121723) derivative) using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). zenodo.org This reaction is typically chemoselective, leaving the carboxylic acid groups intact. rsc.orgnih.gov

Reduction to Methylene (B1212753): The carbonyl group can be completely removed and replaced with a methylene group (–CH₂–) through reactions like the Clemmensen reduction (using zinc amalgam and HCl) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). organic-chemistry.org This converts the benzophenone core into a diphenylmethane (B89790) structure.

Table 3: Summary of Derivatization Reactions

Functional Group Reaction Type Reagent(s) Product Functional Group
Carboxylic Acid Esterification Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄) Ester
Carboxylic Acid Amidation Amine (e.g., RNH₂), Coupling Agent (e.g., DCC, SOCl₂) Amide
Ketone Reduction Sodium Borohydride (NaBH₄) Secondary Alcohol
Ketone Reduction Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) Methylene (Alkane)

This table summarizes the main functionalization pathways for this compound. organic-chemistry.orglibretexts.orgzenodo.org

Esterification and Amidation Reactions

The two carboxylic acid moieties of this compound are the primary sites for reactions such as esterification and amidation. These transformations are fundamental in modifying the compound for various applications, including polymer synthesis.

Esterification:

The conversion of the carboxylic acid groups to esters is commonly achieved through Fischer-Speier esterification. masterorganicchemistry.comchemguide.co.uk This acid-catalyzed reaction involves heating the diacid with an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process; therefore, using the alcohol as the solvent or in large excess can shift the equilibrium toward the formation of the diester product. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds through protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com Intramolecular esterification to form a cyclic ester, or lactone, can also occur under specific conditions, though it is less common for this particular structure. masterorganicchemistry.commasterorganicchemistry.com

Table 1: General Conditions for Fischer Esterification of this compound
ReactantCatalystKey ConditionsProduct
Alcohol (e.g., Methanol, Ethanol)Strong Acid (e.g., H₂SO₄, TsOH)Heat, Excess alcohol to drive equilibriumCorresponding Diester

Amidation:

The formation of amides from this compound requires the activation of the carboxylic acid groups to facilitate nucleophilic attack by an amine. Direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures. rsc.org Modern synthetic methods employ coupling agents to enable the reaction to proceed under milder conditions. nih.govlibretexts.org Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to convert the hydroxyl of the carboxylic acid into a better leaving group. libretexts.orgchemrxiv.org The activated intermediate then readily reacts with a primary or secondary amine to form the corresponding amide. libretexts.orglibretexts.org For this compound, two equivalents of the amine and coupling agent are required to convert both carboxylic acid groups into amides. libretexts.org

Table 2: Reagents for Amidation of this compound
AmineCoupling AgentGeneral ConditionsProduct
Primary or Secondary Amine (2 eq.)DCC or EDC (2 eq.)Room temperature, Anhydrous solventCorresponding Diamide

Anhydride Formation and Cyclization Reactions

The conversion of this compound to an anhydride involves the removal of a molecule of water from two carboxylic acid groups. This can occur either intramolecularly (within the same molecule) or intermolecularly (between two molecules).

Due to the meta-substitution pattern and the distance between the two carboxyl groups, intramolecular cyclization to form a monomeric cyclic anhydride is sterically hindered. The more feasible pathway is intermolecular dehydration, which would lead to the formation of a linear polymeric anhydride.

Standard methods for synthesizing anhydrides from carboxylic acids are applicable. nih.gov These include thermal dehydration by heating the dicarboxylic acid, or the use of strong dehydrating agents. wikipedia.org Reagents like acetic anhydride, oxalyl chloride, or thionyl chloride can be used to facilitate this condensation reaction under milder conditions than heat alone. nih.govwikipedia.orgresearchgate.net The reaction with acetic anhydride, for example, produces the desired anhydride and acetic acid as a byproduct. wikipedia.org

Table 3: Methods for Anhydride Formation
MethodReagentDescription
Thermal DehydrationHeatRemoves water by heating the carboxylic acid. wikipedia.org
Chemical DehydrationAcetic AnhydrideReacts with the carboxylic acid to form the anhydride and acetic acid. wikipedia.org
Acyl Chloride IntermediateThionyl Chloride / Oxalyl ChlorideConverts the acid to a more reactive acyl chloride, which can then react with a carboxylate. nih.govresearchgate.net

Electrophilic Aromatic Substitution Reactions on the Core Structure

The core structure of this compound consists of two benzene rings linked by a carbonyl group, with each ring bearing a carboxylic acid substituent. Both the ketone carbonyl group and the carboxylic acid groups are electron-withdrawing and act as deactivating groups for electrophilic aromatic substitution (EAS). uci.edudoubtnut.com

These deactivating groups direct incoming electrophiles to the positions meta to themselves. doubtnut.comquora.comyoutube.com The electron density at the ortho and para positions is significantly reduced through resonance, making the meta positions the most favorable sites for electrophilic attack.

Consequently, reactions such as nitration (with a mixture of nitric and sulfuric acid) or halogenation (e.g., bromination using Br₂ and a Lewis acid catalyst like FeBr₃) would be expected to occur at the positions meta to the existing carboxyl groups. doubtnut.comyoutube.com However, the presence of three strong deactivating groups makes the aromatic rings highly electron-deficient, requiring harsh reaction conditions to achieve substitution.

It is important to note that Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on aromatic rings bearing strongly deactivating substituents like a carboxyl group. uci.edudoubtnut.com

Table 4: Electrophilic Aromatic Substitution on this compound
ReactionReagentsExpected ProductNotes
NitrationHNO₃, H₂SO₄Substitution at positions meta to the -COOH groupsRequires harsh conditions due to deactivation.
HalogenationBr₂, FeBr₃Substitution at positions meta to the -COOH groupsReaction is sluggish. youtube.com
Friedel-CraftsR-Cl, AlCl₃No ReactionThe ring is too deactivated for this reaction to occur. uci.edudoubtnut.com

Industrial Scale Synthesis and Process Optimization Research for this compound and Related Compounds

While specific industrial-scale synthesis protocols for this compound are not widely published, the manufacturing processes for structurally similar compounds, such as benzophenone-dicarboxylic and -tetracarboxylic acids, provide insight into potential synthetic strategies. These compounds are valuable monomers for producing high-performance polymers like polyimides. orientjchem.org

A common industrial approach involves the oxidation of a corresponding dimethylbenzophenone precursor. For instance, the synthesis of benzophenone-3,5-dicarboxylic acid has been explored via the oxidation of 3,5-dimethylbenzophenone. wm.edu Similarly, a plausible route to this compound would be the liquid-phase oxidation of 3,3'-dimethylbenzophenone, likely using oxidizing agents such as potassium permanganate or nitric acid under elevated temperature and pressure. orientjchem.org

Process optimization is critical for making such syntheses economically viable. Research focuses on several key parameters to maximize yield and purity while minimizing costs and environmental impact. orientjchem.org

Key Optimization Areas for Industrial Synthesis:

Catalyst Selection: Identifying efficient and recyclable catalysts for the oxidation step.

Reaction Conditions: Optimizing temperature, pressure, and reaction time to improve conversion rates and minimize byproduct formation. orientjchem.org

Solvent System: Choosing appropriate solvents that facilitate the reaction and simplify product purification. For related processes, solvents like diphenyl ether have been used in subsequent dehydration steps. orientjchem.org

Purity of Intermediates: Ensuring high purity at each stage of a multi-step synthesis to achieve a final product that meets polymerization-grade standards (often >90% purity). orientjchem.org

Research into related compounds like 3,3′,4,4′-benzophenonetetracarboxylic dianhydride has shown that optimizing each step of the synthesis, from the initial Friedel-Crafts reaction to the final oxidation and dehydration, can achieve yields of over 70% and up to 95% for individual stages. orientjchem.org Similar research would be essential for the commercial production of this compound.

Table 5: Potential Industrial Synthesis and Optimization Parameters
Synthetic StepExample PrecursorOptimization Focus
Oxidation3,3'-DimethylbenzophenoneOxidizing agent (e.g., HNO₃, KMnO₄), Temperature, Pressure, Catalyst orientjchem.org
PurificationCrude ProductCrystallization solvent, pH adjustment, Filtration techniques

Chemical Reactivity and Transformation Studies of 3 3 Carboxybenzoyl Benzoic Acid

Reaction Kinetics and Mechanistic Investigations

Detailed kinetic studies and mechanistic investigations specifically for 3-(3-carboxybenzoyl)benzoic acid are not extensively documented in publicly available literature. However, its reactivity can be understood by examining its constituent functional groups: two carboxylic acid moieties and a central benzophenone (B1666685) core.

Reactions involving the carboxylic acid groups, such as esterification or amidation, are expected to follow mechanisms typical for aromatic carboxylic acids. For instance, amidation with isocyanates is a known reaction for benzoic acid derivatives. The kinetics of such reactions are influenced by factors like temperature, concentration of reactants, and the presence of catalysts. Reaction rates are typically determined by monitoring the change in concentration of reactants or products over time, often fitting the data to a specific rate law (e.g., first-order, second-order) to determine the reaction rate constant, k.

The benzophenone core can participate in photochemical reactions. Upon absorption of UV light, benzophenones typically form an excited triplet state. The kinetics of triplet state quenching for a related compound, 3,3′,4,4′-benzophenone tetracarboxylic acid (BPTC), have been studied using laser flash photolysis. These studies show that the quenching reactions, which involve electron transfer, have very high bimolecular rate constants, on the order of 10⁸ to 10⁹ M⁻¹ s⁻¹. This suggests that this compound is also likely to have a rich and rapid photochemical reactivity.

Acid-Base Properties and Substituent Effects on Reactivity

As a dicarboxylic acid, this compound can donate two protons. The acidity of each carboxylic acid group is described by its acid dissociation constant (pKa). The electronic effects of the substituents on the benzene (B151609) rings significantly influence these pKa values.

The key structural features influencing acidity are:

Carboxyl Group (-COOH): This group is electron-withdrawing and deactivating towards electrophilic aromatic substitution.

Benzoyl Group (-CO-Ph): The central carbonyl group is also strongly electron-withdrawing.

Both carboxylic acid groups and the central carbonyl group withdraw electron density from the aromatic rings. This inductive effect stabilizes the resulting carboxylate anions (conjugate bases) formed upon deprotonation. The stabilization of the conjugate base leads to an increase in the acidity of the carboxylic acid groups compared to unsubstituted benzoic acid. For comparison, the pKa of benzoic acid is approximately 4.20. Due to the presence of the additional electron-withdrawing carboxybenzoyl substituent, the pKa values for this compound are expected to be lower (indicating stronger acidity). A predicted pKa value for a similar compound, benzophenone-3,3'-dicarboxylic acid, is approximately 3.45. chemicalbook.com

The table below compares the acidity of benzoic acid with related substituted compounds, illustrating the impact of electron-withdrawing groups.

Compound NameStructureSubstituentpKa
Benzoic AcidC₆H₅COOH-H4.20
3-Nitrobenzoic AcidO₂NC₆H₄COOH-NO₂3.47
Benzophenone-3,3'-dicarboxylic acid (Predicted)C₁₅H₁₀O₅-CO-C₆H₄COOH~3.45

This table is for illustrative purposes to show substituent effects. Data is compiled from various sources. chemicalbook.comlumenlearning.comchemicalbook.com

Redox Chemistry and Electrochemical Behavior Studies

The redox chemistry of this compound involves both the carboxylic acid groups and the central ketone.

Reduction:

The carboxylic acid groups can be reduced to primary alcohols (hydroxymethyl groups). This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄).

The central ketone (carbonyl) group can be reduced to a secondary alcohol (a benzhydrol derivative). This can be achieved with reducing agents such as sodium borohydride (B1222165) (NaBH₄) or via catalytic hydrogenation.

Oxidation: The aromatic rings of this compound are generally resistant to oxidation due to the deactivating nature of the carbonyl and carboxyl substituents. However, under harsh conditions, such as electrochemical oxidation, complete mineralization to carbon dioxide and water can occur. Studies on other aromatic carboxylic acids have shown that electrochemical oxidation on active anodes, like boron-doped diamond (BDD) electrodes, is an effective method for their degradation. The process is believed to proceed through the generation of highly reactive hydroxyl radicals that attack the aromatic ring.

The electrochemical behavior of dihydroxybenzene isomers has been studied using cyclic voltammetry, revealing that the redox processes can be complex and dependent on the electrolytic medium and electrode material. scispace.com While specific studies on this compound are limited, its electrochemical analysis would likely show reduction peaks corresponding to the ketone and oxidation behavior related to the aromatic system at high potentials.

The following table summarizes the potential redox transformations.

Interactive Data Table: Potential Redox Reactions
Functional Group Reaction Type Reagent/Condition Product Functional Group
Carboxylic Acid Reduction LiAlH₄ Primary Alcohol
Ketone Reduction NaBH₄ Secondary Alcohol

Photochemical Transformations and Degradation Pathways

The benzophenone moiety in this compound makes it a prime candidate for photochemical transformations. Benzophenones are well-known photosensitizers that, upon UV irradiation, are excited to a triplet state. This excited state can then participate in various chemical reactions, such as hydrogen abstraction or energy transfer.

The degradation of benzophenone derivatives in aqueous environments can proceed through several pathways, often initiated by photolysis or sonolysis (degradation by ultrasound). nih.gov Studies on the degradation of benzophenone-3, a common UV filter, have identified several key transformation pathways that are likely relevant to this compound:

Hydroxylation: The addition of hydroxyl (-OH) groups to the aromatic rings. This is often mediated by hydroxyl radicals generated by advanced oxidation processes.

Ring Cleavage: The breakdown of the aromatic rings into smaller, aliphatic carboxylic acids.

Decarboxylation: Loss of the carboxyl groups as CO₂.

Microbial degradation is another important pathway for the environmental fate of aromatic acids. nih.gov Bacteria can utilize these compounds as carbon sources, typically initiating the breakdown through hydroxylation and subsequent ring cleavage, eventually feeding the fragments into central metabolic pathways like the tricarboxylic acid (TCA) cycle.


Coordination Chemistry and Metal Organic Frameworks Mofs Research

3-(3-Carboxybenzoyl)benzoic Acid as a Ligand in Metal Complexes

The coordination of metal ions with organic ligands is a fundamental principle that has led to a vast array of compounds with diverse structures and properties. The carboxylate groups of this compound are primary sites for binding to metal centers, enabling the formation of discrete metal complexes and extended coordination polymers.

Monodentate, Bidentate, and Multidentate Binding Modes

The versatility of the carboxylate group allows it to coordinate with metal ions in several distinct modes. As a ligand, this compound can exhibit monodentate, bidentate, and multidentate binding. In the monodentate mode, only one oxygen atom from a carboxylate group binds to a single metal center. In the bidentate mode, both oxygen atoms of the same carboxylate group can bind to the metal center, forming a chelate ring.

Furthermore, the two carboxylate groups on the molecule can bridge two different metal centers. This bridging capability is crucial for building larger assemblies. Dicarboxylic acids can adopt various coordination patterns, including acting as chelate ligands or bridging multiple metal ions, which contributes to the formation of mono-, di-, tri-, or tetranuclear complexes. mdpi.com Given that this compound possesses two such functional groups, it can act as a multidentate ligand, connecting multiple metal ions to form one-, two-, or three-dimensional networks. The flexible, V-shaped nature of the benzophenone (B1666685) backbone influences the spatial orientation of these connections, making it a valuable component for constructing diverse and complex architectures. rsc.org

Binding ModeDescriptionRepresentation
Monodentate One oxygen atom of a carboxylate group binds to a single metal ion.M–O–C–R
Bidentate (Chelating) Both oxygen atoms of a single carboxylate group bind to the same metal ion.M<-(O)2-C-R
Bidentate (Bridging) Each oxygen atom of a carboxylate group binds to a different metal ion.M–O–C(–R)–O–M
Multidentate Both carboxylate groups on the molecule coordinate to multiple metal centers, often in a bridging fashion.M–(O2C-Ph-CO-Ph-CO2)–M

Synthesis and Structural Characterization of Metal Carboxylate Complexes

The synthesis of metal complexes involving carboxylate ligands like this compound is typically achieved through methods that allow for the slow crystallization of the product. Solvothermal and hydrothermal techniques are particularly common, where the reaction between the metal salt and the ligand is carried out in a sealed vessel at elevated temperatures. nih.govresearchgate.net The choice of solvent, temperature, and the presence of modulating agents like benzoic acid can significantly influence the final structure of the complex. nih.gov

A variety of other analytical techniques are employed to fully characterize these compounds:

Fourier-Transform Infrared (FTIR) Spectroscopy is used to confirm the coordination of the carboxylate groups to the metal ion by observing shifts in the characteristic C=O stretching frequencies.

Thermogravimetric Analysis (TGA) provides information on the thermal stability of the complex and can indicate the presence of coordinated or guest solvent molecules. nih.gov

Elemental Analysis confirms the stoichiometric ratio of the metal and ligand in the final product. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy can be used to characterize the ligand and confirm the structure of diamagnetic complexes in solution. researchgate.net

TechniqueInformation Obtained
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement, bond lengths/angles, coordination geometry.
FTIR Spectroscopy Confirmation of carboxylate coordination, identification of functional groups.
Thermogravimetric Analysis (TGA) Thermal stability, presence of solvent molecules.
Elemental Analysis Stoichiometric composition of the complex.

Supramolecular Assembly and Crystal Engineering with this compound

Crystal engineering is the rational design of crystalline solids by controlling intermolecular interactions. youtube.com For this compound, the primary drivers of supramolecular assembly are hydrogen bonding and π-π stacking interactions. Supramolecular assemblies are formed through non-covalent forces, leading to well-organized structures. cd-bioparticles.net

The two carboxylic acid groups are potent hydrogen bond donors and acceptors. This allows them to form robust and directional hydrogen bonds, either between ligand molecules themselves or with other co-formers. In the solid state, carboxylic acids commonly form hydrogen-bonded dimers. This strong interaction can serve as a reliable structural motif, or "supramolecular synthon," in the design of larger architectures.

Development of Metal-Organic Frameworks (MOFs) Utilizing this compound Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters (nodes) linked together by organic ligands. The use of V-shaped dicarboxylic acids like this compound as linkers is a key strategy for creating MOFs with unique structural features and functionalities.

Design and Synthesis Strategies for this compound-based MOFs

The design of MOFs is a prime example of rational materials synthesis. The geometry of the organic linker is a critical determinant of the final network's topology. rsc.org The V-shape of this compound, in contrast to linear or trigonal linkers, predisposes the resulting framework to specific, often complex, geometries. rsc.org This inherent bend in the linker can prevent the formation of simple, high-symmetry networks and instead promote the creation of intricate one-dimensional helical chains or complex three-dimensional interwoven structures. rsc.orgrsc.org

The synthesis of these MOFs typically relies on solvothermal or hydrothermal methods, where the components are heated in a solvent such as N,N-dimethylformamide (DMF). figshare.comacs.org The reaction conditions, including temperature, reaction time, and the use of modulators (such as other carboxylic acids), can be fine-tuned to guide the assembly process towards a desired polymorph or topology. nih.gov For instance, a systematic investigation of the Al³⁺/4,4′-benzophenonedicarboxylic acid system under various conditions led to the discovery of a new Al-MOF. figshare.comacs.org The use of mixed-linker systems, where this compound is combined with other organic linkers, offers another layer of control, allowing for the precise tuning of pore size and chemical environment within the framework. rsc.orgrsc.org

Structural Diversity and Topological Analysis of MOF Architectures

The combination of V-shaped linkers like this compound with various metal ions leads to a remarkable diversity of MOF structures. Depending on the coordination preference of the metal ion and the flexibility of the linker, architectures can range from 1D zigzag chains to 2D layers and 3D open frameworks. rsc.org For example, research on a similar flexible V-shaped dicarboxyl building block has produced structures including 1D chains, interpenetrating 2D layers with helical arrays, and 3D networks with pcu topology. rsc.org

Topological analysis is a powerful tool used to simplify and classify these complex structures. By reducing the metal clusters to nodes and the organic linkers to connectors, the underlying network topology can be identified. MOFs built from dicarboxylate linkers have been shown to form a wide range of topologies, described by symbols such as sql (square lattice), pcu (primitive cubic), and more complex nets. researchgate.net The analysis of MOFs containing free carboxylic acid groups has revealed topologies such as hcb , hxl , and sql . rsc.org The ability to create different topologies is crucial as the structure of the framework is directly related to its properties, such as porosity, stability, and potential applications in areas like gas storage and catalysis. The flexibility of the linker can be key to mitigating geometric frustration and enabling the formation of novel topologies that would otherwise be inaccessible. nih.gov

Metal/Linker SystemResulting Structure/TopologyReference
Fe(III) / BDC & TATBMesoporous MOF with MIL-143 topology rsc.org
Al(III) / H2BPDCNew Al-MOF, CAU-21-BPDC, with a bcu packing arrangement figshare.com
Zn(II) / 1,3,5-Benzenetricarboxylic acid & 4,4′-dipyridylMOFs with hcb, hxl, and sql topologies rsc.org
Zr(IV) / MTBCConcomitant formation of cubic c-(4,12) and trigonal tr-(4,12) topologies nih.gov
Mn(II) / Benzene-1,4-dicarboxylic acid & Pyridine-2,6-dimethanol3D MOF with primitive cubic (pcu) topology researchgate.net

Research on Gas Adsorption and Separation in MOFs

Metal-Organic Frameworks are renowned for their exceptional porosity and the tunability of their pore environments, making them prime candidates for gas adsorption and separation applications. While specific data on MOFs synthesized from this compound is not yet widely available, research on analogous MOFs derived from isophthalic acid and its functionalized derivatives offers significant insights into the potential gas sorption behaviors.

For instance, MOFs constructed with isophthalic acid have demonstrated interesting properties in the selective adsorption of gases like carbon dioxide. Three Cd(II) iso-frameworks synthesized with different functionalized isophthalic acid ligands all exhibited notable CO2 uptake, with two of the frameworks showing uptakes of over 20 wt%. acs.org This suggests that the presence of functional groups, such as the benzoyl group in this compound, could play a crucial role in enhancing gas adsorption through specific host-guest interactions.

Furthermore, a study on two new MOFs based on a modified isophthalic acid ligand revealed that the copper-based framework, in particular, showed commendable selectivity for CO2 over methane (B114726) (CH4). rsc.org This selectivity is a critical factor in applications such as natural gas purification and carbon capture. The introduction of a bulky and polar benzoyl group, as in this compound, could potentially amplify such selectivity by creating specific binding pockets and increasing the polarity of the pore surfaces.

Research into a chromium(II)-isophthalate 2D MOF has also shown that the gas adsorption properties can be tailored through postsynthetic modification. acs.org Oxidation of the framework led to a significant enhancement in H2/N2 gas adsorption selectivity. acs.org This highlights the potential for MOFs derived from this compound to be chemically modified after their initial synthesis to fine-tune their gas separation capabilities for specific industrial applications. The presence of the ketone functional group in the linker could serve as a site for such postsynthetic modifications.

The table below summarizes findings for MOFs based on related isophthalic acid ligands, offering a predictive glimpse into the potential performance of MOFs from this compound.

MOF SystemGas Adsorption/Separation FindingsReference
Cd(II) iso-frameworks with functionalized isophthalic acidsCO2 uptakes of over 20 wt% were observed for two of the three frameworks. acs.org
Cu-based MOF with a modified isophthalic acidDemonstrated commendable selectivity for CO2 over CH4. rsc.org
Chromium(II)-isophthalate 2D MOFPostsynthetic oxidation significantly improved H2/N2 adsorption selectivity. acs.org

Catalytic Applications of this compound-Derived MOFs

The incorporation of active metal sites and functional organic linkers within a porous framework makes MOFs highly attractive as heterogeneous catalysts. The catalytic potential of MOFs derived from this compound can be inferred from studies on similar isophthalic acid-based structures.

A series of isostructural MOFs (ZnTIA, CoTIA, and CdTIA) synthesized with 5-triazole isophthalic acid were investigated for their electrocatalytic activity. rsc.org Among them, the pristine CoTIA framework exhibited excellent performance in the oxygen evolution reaction (OER), a key process in water splitting for hydrogen production. rsc.org This suggests that a cobalt-based MOF constructed with this compound could also display interesting electrocatalytic properties.

The catalytic activity often depends on the nature of the metal node and the functional groups present on the organic linker. The ketone group in this compound could act as a Lewis base site, potentially influencing the catalytic activity or providing a handle for post-synthetic modification to introduce new catalytic functionalities.

The following table outlines the catalytic applications of MOFs based on related isophthalic acid linkers, indicating the potential catalytic roles for MOFs synthesized from this compound.

MOF CatalystCatalytic ApplicationKey FindingsReference
CoTIA (Co-5-triazole isophthalic acid)Oxygen Evolution Reaction (OER)Exhibited excellent electrocatalytic activity for OER. rsc.org
Copper MOF with 5-{(pyridin-4-ylmethyl)amino} isophthalic acidPeroxidative oxidation of alcohols; Nitroaldol (Henry) reactionHighly effective and reusable heterogeneous catalyst. acs.orgresearchgate.net

Polymer Chemistry and Advanced Materials Science Applications

3-(3-Carboxybenzoyl)benzoic Acid as a Monomer in Polymer Synthesis

As a difunctional monomer, this compound is a fundamental building block for creating linear, branched, or cross-linked polymer architectures through various polymerization techniques.

The two carboxylic acid groups of this compound readily participate in polycondensation reactions with co-monomers such as diols and diamines to form polyesters and polyamides, respectively. nih.govnih.govumons.ac.be These reactions involve the stepwise elimination of a small molecule, typically water, to form ester or amide linkages, thus building the polymer chain. britannica.com

Polyesters: The reaction of this compound with various aliphatic or aromatic diols, often at elevated temperatures and in the presence of a catalyst, yields aromatic polyesters. nih.govderpharmachemica.com The rigid, non-linear structure of the benzophenone (B1666685) unit disrupts chain packing, which can enhance solubility while maintaining a high glass transition temperature (Tg).

Polyamides: Similarly, direct polycondensation with diamines results in the formation of polyamides. rasayanjournal.co.inresearchgate.netrsc.org Aromatic polyamides, or aramids, derived from this monomer are expected to exhibit high thermal stability and mechanical strength due to the rigid backbone and the potential for strong intermolecular hydrogen bonding between amide groups. nih.govncl.res.in The synthesis often employs phosphorylation techniques (e.g., the Yamazaki-Higashi reaction) or conversion of the diacid to a more reactive diacid chloride for polycondensation with diamines. researchgate.netncl.res.in

Poly(ester-imide)s and Poly(amide-imide)s: This monomer can also be incorporated into more complex polymer structures like poly(ester-imide)s and poly(amide-imide)s. researchgate.netrsc.orgresearchgate.netrsc.org For example, research on related benzophenone-containing dianhydrides has shown their utility in creating polyimides with exceptional thermal stability and mechanical properties, which are sought after in the electronics and aerospace industries. researchgate.netresearchgate.netrsc.org Polymers derived from this compound are anticipated to share these high-performance characteristics. mdpi.com

Table 1: Representative Polymer Systems from Aromatic Dicarboxylic Acids and Their Properties

Polymer Type Monomers Key Properties Potential Applications
Polyamide 4,4'-Oxydibenzoic acid, BAPBN High Tg (200–269°C), good solubility, tough films. researchgate.net High-performance films, coatings. researchgate.net
Poly(ester imide) TAHQ, PAHP, aromatic diamines High Tg, good transparency, low water absorption. rsc.org Optical films, microelectronics. rsc.org
Poly(ester imide) Copolymers 4,4'-BPDA, TFMB, APAB High Tg (up to 455°C), controlled interchain distance. researchgate.net Gas separation membranes, dielectric films. researchgate.net
Crosslinked Polyimide BTDA, amine-functional benzoxazine High thermal stability (crosslinked at 300°C). researchgate.netrsc.org Aerospace composites, high-temperature adhesives. researchgate.netrsc.org

This table includes data from related aromatic dicarboxylic acids and dianhydrides to illustrate the expected performance of polymers derived from this compound.

Beyond forming linear chains, this compound can act as a cross-linking agent to create three-dimensional polymer networks, which enhances properties like mechanical strength, thermal stability, and chemical resistance. researchgate.net

Covalent Cross-linking: The dicarboxylic acid functionality allows it to react with polymers containing complementary groups, such as hydroxyl or epoxy groups. For instance, it can be used as a curing agent for epoxy resins, where the carboxyl groups open the epoxy rings to form a rigid, cross-linked thermoset. azom.comnagase.com This is analogous to how related dianhydrides like 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) are used to achieve high glass transition temperatures and superior heat resistance in epoxy formulations. azom.commedchemexpress.com

Photo-cross-linking: A key feature of the benzophenone moiety is its ability to act as a photo-initiator. researchgate.net Upon absorption of UV radiation (typically around 365 nm), the ketone group can be excited to a triplet state. mdpi.comnih.gov This excited state can then abstract a hydrogen atom from an adjacent polymer chain, creating two radicals that subsequently combine to form a covalent cross-link. This property is invaluable for creating patterned surfaces, hydrogels, and coatings that can be cured on demand using light. mdpi.comnih.govrsc.org

Table 2: Cross-linking Research Utilizing Benzophenone Moieties

Polymer System Cross-linking Method Key Findings Reference
Poly(oxonorbornenes) with pendant benzophenone UV irradiation (365 nm) Effective cross-linking, though high energy doses needed. nih.gov
Poly(alkenyl norbornenes) with pendant benzophenone UV irradiation (254 nm) Cross-linking observed, involving both benzophenone and a [2+2] cycloaddition. nih.gov
Surface-attached polymer films Spin-coating of benzophenone-containing polymer, followed by UV exposure Formation of stable, cross-linked polymer networks and hydrogels on surfaces. mdpi.com

Functional Polymers and Copolymers Derived from this compound

The incorporation of this compound into polymers imparts specific functionalities, leading to materials with tailored properties for advanced applications.

"Smart" or "responsive" polymers can change their properties in response to external stimuli. researchgate.net Polymers containing the this compound unit are inherently photo-responsive due to the benzophenone core. mdpi.comnih.govrsc.org This has been exploited in research to create:

Photo-responsive Hydrogels: Networks that can swell or change their mechanical properties upon UV irradiation. mdpi.comnih.gov

Light-curable Resins and Coatings: Formulations that remain liquid until exposed to UV light, allowing for precise control over the curing process.

Electrochromic Materials: Research on related poly(amide-imide)s containing both triphenylamine (B166846) and benzophenone-derived units has demonstrated that these materials can change color upon electrochemical oxidation, suggesting potential use in smart windows and displays. mdpi.com

Research in related systems has shown that:

Polyamide Nanocomposites: Polyamides can be used to coat magnetic nanoparticles to create sorbents for microextraction, demonstrating the utility of the polymer matrix in functional composite systems. mdpi.com

Fullerene-Polyimide Composites: The addition of fullerene nanoparticles to a polyimide matrix derived from 3,3',4,4'-benzophenonetetracarboxylic dianhydride and 3,3'-diaminobenzophenone (B177173) significantly enhances wear resistance and thermal stability, making them suitable for demanding tribological applications. researchgate.net

Bio-based Composites: The inclusion of carboxylic acid groups in a polymer matrix, such as those derived from α-eleostearic acid, can improve interaction with polar reinforcements like cellulose (B213188) through hydrogen bonding, enhancing thermo-mechanical properties. mdpi.com This principle suggests that the carboxyl groups of this compound could similarly be used to improve filler-matrix adhesion in composites.

Applications in Specialty Materials

The unique combination of properties offered by polymers derived from this compound makes them candidates for a range of specialty applications where high performance is critical.

Aerospace and Automotive: The high thermal stability and mechanical strength of the resulting polyamides and polyimides make them suitable for lightweight structural components, engine parts, and heat shields. nih.govrsc.org

Microelectronics: Their excellent dielectric properties and thermal resistance are ideal for use as insulating layers, flexible printed circuit boards, and encapsulants for electronic components. researchgate.netmdpi.com

Water Treatment and Separation: The introduction of functional groups can make polyamide membranes suitable for water purification and gas separation processes. rsc.orgontosight.ai

Advanced Adhesives and Coatings: The strong adhesion, chemical resistance, and potential for photo-curing make these polymers suitable for high-performance adhesives and protective coatings in harsh environments. azom.comevonik.com

Coatings and Resins Development

The unique properties of polymers synthesized using this compound make them promising candidates for the development of high-performance coatings and resins. These materials are often sought after for applications requiring durability under harsh environmental conditions.

Research has focused on the incorporation of 3,3'-benzophenonedicarboxylic acid into polymer backbones, primarily in the formation of polyamides and poly(amide-imide)s. These polymers exhibit a combination of high thermal resistance and good solubility in certain organic solvents, which is a critical factor for their application in coatings.

Poly(amide-imide)s, for instance, have been synthesized through the direct polycondensation of dicarboxylic acids containing preformed imide rings with various aromatic diamines. researchgate.net The resulting polymers are readily soluble in polar aprotic solvents like N-methyl-2-pyrrolidinone (NMP) and dimethylformamide (DMF), allowing them to be cast into thin, flexible films or applied as coatings. researchgate.net These films and coatings exhibit high thermal stability, with initial decomposition temperatures often exceeding 400°C, and high glass transition temperatures (Tg), typically in the range of 230-380°C. researchgate.netrsc.orgepa.gov

The ability of these polymers to form tough, flexible films is a significant advantage for coating applications. researchgate.net For example, certain polyamides derived from less rigid diacids are readily soluble in polar organic solvents and can be cast into flexible and tough films. researchgate.net These characteristics suggest their suitability for protective coatings on various substrates where both thermal resistance and mechanical integrity are paramount. The introduction of the benzophenone moiety from 3,3'-benzophenonedicarboxylic acid contributes to the stiffness and thermal stability of the polymer chains.

The development of resins with enhanced properties is another area of application. For instance, modifying existing resin systems, such as alkyd resins, with aromatic carboxylic acids can improve properties like gloss, hardness, and chemical resistance. britannica.com While research directly on 3,3'-benzophenonedicarboxylic acid in this context is limited, the principles suggest its potential to act as a modifier to enhance the performance of various resin formulations.

Table 1: Thermal Properties of Poly(amide-imide)s Derived from a Dicarboxylic Acid Containing Preformed Imide Cycles and Various Diamines

Diamine UsedGlass Transition Temperature (Tg) (°C)Initial Decomposition Temperature (°C)
Aniline-phthalein246320
4,4'-Diaminodiphenylmethane232300
4,4'-Diaminodiphenylether240310
1,3-Bis(4-aminophenoxy)benzene237270

Data sourced from a study on poly(amide-imide)s synthesized by direct polycondensation. researchgate.net

Adhesives and Sealants Research

The inherent properties of polymers derived from this compound, such as high strength and thermal stability, make them attractive for formulation into high-performance adhesives and sealants. These materials are critical in industries like aerospace, automotive, and electronics, where reliable bonding is required under extreme temperatures and chemical exposure.

Polymers such as polyamides and polyimides are known for their potential in high-temperature adhesive applications. nih.gov Poly(amide-imide)s, synthesized using monomers like 3,3'-benzophenonedicarboxylic acid, offer a compromise between the high thermal stability of polyimides and the processability of polyamides. researchgate.net Their good solubility in organic solvents allows for their application as adhesive layers from solution, which can then be cured to form strong, thermally stable bonds. researchgate.net

The mechanical properties of these polymers are crucial for their performance as adhesives. Aromatic polyamides, or aramids, are renowned for their high mechanical strength and thermal stability. researchgate.net The incorporation of the rigid benzophenone structure from 3,3'-benzophenonedicarboxylic acid into the polymer backbone is expected to contribute to high bond strength and cohesive integrity of the adhesive.

For sealant applications, flexibility and chemical resistance are key. While highly rigid aromatic polymers can sometimes be brittle, structural modifications can be made to the polymer backbone to enhance flexibility without significantly compromising thermal stability. researchgate.net The ability to form tough, continuous films is also a prerequisite for effective sealants, a characteristic demonstrated by many polyamides and poly(amide-imide)s derived from aromatic dicarboxylic acids. researchgate.net

Research into polyimides derived from related benzophenone-based monomers, such as benzophenone-3,3',4,4'-tetracarboxylic dianhydride, has shown their suitability for use in metal-to-metal adhesives and in the production of laminated structures. nih.govresearchgate.net These polymers can be processed in a way that makes them suitable for injection molding and melt coating, which are relevant manufacturing processes for applying adhesives and sealants. nih.gov

Table 2: Mechanical and Thermal Properties of Aromatic Polyamides

Polymer CompositionTensile Strength (MPa)Elongation at Break (%)Glass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (°C)
Polyamide from BAPBN and 4,4'-oxydibenzoic acid9512252>450
Polyamide from BAPBN and isophthalic acid10510269>450
Fluorine-containing polyamideup to 1156-9--

Data compiled from studies on various aromatic polyamides, indicating the typical performance range for such high-performance polymers. researchgate.netnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Crystallography and Single-Crystal Diffraction Studies of 3-(3-Carboxybenzoyl)benzoic Acid and its Complexes

X-ray crystallography stands as a definitive tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of benzoic acid, this technique reveals crucial information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing.

Studies on related benzoic acid derivatives have demonstrated the power of single-crystal X-ray diffraction. For instance, the analysis of 2-(toluene-4-sulfonylamino)-benzoic acid revealed its crystallization in the monoclinic space group C2/c, with specific lattice parameters a=2.7320(3) nm, b=0.85441(8) nm, and c=1.17607(11) nm. researchgate.net Similarly, the crystal structure of 3-bromo-2-hydroxy-benzoic acid shows the formation of centrosymmetric dimers through carboxyl-carboxyl O-H⋯O hydrogen bonds, a common motif in substituted salicylic (B10762653) acid derivatives. nih.gov

The cocrystallization of benzoic acid with other molecules, such as pentafluorobenzoic acid, has been studied using variable-temperature powder X-ray diffraction (VT-PXRD). nih.gov These studies show that new crystalline phases can form upon heating, and the resulting crystal structures are stabilized by a combination of acid-acid homosynthons and phenyl-perfluorophenyl stacking. nih.gov In the context of metal complexes, single-crystal X-ray diffraction has been instrumental in characterizing the coordination environment around the metal center in complexes with ligands derived from benzoic acid hydrazides. researchgate.net For example, new nickel(II) and copper(II) complexes with a hydrazido-based ligand have been synthesized and their penta- and hexa-coordinated geometries have been determined. researchgate.net

These examples underscore the capability of X-ray diffraction to provide detailed structural insights that are fundamental to understanding the chemical and physical properties of this compound and its potential complexes.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for characterizing the structure and dynamics of solid materials. It is particularly valuable for studying compounds that are insoluble or for which suitable single crystals for X-ray diffraction cannot be obtained. High-resolution solid-state ¹³C NMR can provide information on the number of crystallographically independent molecules in the asymmetric unit.

A notable example is the study of a 1:1 co-crystal of benzoic acid (BA) and pentafluorobenzoic acid (PFBA). researchgate.net The solid-state ¹³C NMR spectrum of this co-crystal displays two distinct resonances for the carboxylic acid group of BA (at approximately 167 ppm) and two resonances for the carboxylic acid group of PFBA (at approximately 174 ppm). researchgate.net This observation indicates that the asymmetric unit of the crystal contains two molecules of BA and two molecules of PFBA. researchgate.net This information, combined with unit cell determination from powder X-ray diffraction, allows for a more complete structural elucidation. researchgate.net

For benzoic acid itself, high-resolution ¹H NMR spectra reveal distinct chemical environments for the protons in the molecule. docbrown.info While there are six hydrogen atoms, they occupy four different chemical environments, leading to an integrated signal proton ratio of 1:2:2:1 in very high-resolution spectra, which is consistent with its structural formula. docbrown.info The chemical shifts are measured with respect to a standard, tetramethylsilane (B1202638) (TMS). docbrown.info Although this is typically performed in solution, the principles extend to solid-state NMR, providing insights into the local environments of the nuclei in the crystal lattice of this compound.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the molecular vibrations and functional groups present in a compound. These methods are highly sensitive to the chemical environment and intermolecular interactions.

For carboxylic acids like this compound, several characteristic vibrational modes are observed. The IR spectrum of benzoic acid, for example, shows a very broad O-H stretching band due to strong hydrogen bonding in the dimeric form. spectroscopyonline.com Other key peaks include the C=O stretch, which appears between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids, and the C-O stretch, typically found in the 1320-1210 cm⁻¹ region. spectroscopyonline.com An out-of-plane O-H wagging band is also a characteristic feature. spectroscopyonline.com

Comprehensive spectroscopic investigations on related molecules, such as 3,5-dimethyl-4-methoxybenzoic acid, have utilized both experimental FTIR and FT-Raman spectroscopy in conjunction with density functional theory (DFT) calculations to assign the fundamental vibrational transitions for both monomeric and dimeric structures. nih.gov Similarly, studies on trimesic acid (1,3,5-benzenetricarboxylic acid) have employed FTIR and FT-Raman spectroscopy to investigate its molecular structure and vibrational modes. researchgate.net The analysis of vibrational spectra of various substituted benzoic acids has been a subject of numerous studies, often supported by computational methods to achieve accurate assignments of the observed bands. researchgate.net

The following table summarizes typical vibrational frequencies for benzoic acid derivatives, which are relevant for the analysis of this compound.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Notes
O-H Stretch3300-2500Very broad due to hydrogen bonding
C-H Stretch (aromatic)3100-3000
C=O Stretch1710-1680Position is sensitive to conjugation
C=C Stretch (aromatic)1600-1450
C-O Stretch1320-1210
O-H Wag (out-of-plane)~960-900

This table is based on general data for benzoic acid and its derivatives and serves as a reference.

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which can provide significant structural information.

In the mass spectrum of benzoic acid, the molecular ion peak [M]⁺ is observed at an m/z of 122, corresponding to [C₇H₆O₂]⁺. docbrown.info A small M+1 peak at m/z 123 is also present due to the natural abundance of the ¹³C isotope. docbrown.info The fragmentation of benzoic acid under electron ionization typically leads to several characteristic fragment ions. The base peak is often the m/z 105 ion, [C₆H₅C=O]⁺, formed by the loss of a hydroxyl radical (•OH). docbrown.info Another significant fragment is the phenyl cation, [C₆H₅]⁺, at m/z 77, which can be formed by the loss of a carboxyl group or by the loss of carbon monoxide (CO) from the m/z 105 ion. docbrown.info

For deprotonated benzoic acid and its derivatives in electrospray ionization mass spectrometry, the loss of carbon dioxide (CO₂) is a characteristic fragmentation reaction. nih.govresearchgate.net Interestingly, studies have shown that this loss can be a "reversible reaction" in multistage mass spectrometry, where the fragment anion can recapture a CO₂ molecule. nih.govresearchgate.net Isotope labeling experiments have further supported the formation of CO₂-adduct ions during fragmentation. nih.govresearchgate.net

The fragmentation of protonated benzoic acid can lead to the competitive generation of protonated carbon dioxide or protonated benzene (B151609). researchgate.net The analysis of these fragmentation pathways provides deep insights into the gas-phase ion chemistry of benzoic acid derivatives.

The following table summarizes the key fragment ions observed in the mass spectrum of benzoic acid.

m/zIon FormulaFormation Pathway
122[C₇H₆O₂]⁺Molecular Ion
105[C₆H₅CO]⁺Loss of •OH from the molecular ion
77[C₆H₅]⁺Loss of •COOH from the molecular ion or loss of CO from the m/z 105 ion
51[C₄H₃]⁺Further fragmentation of the phenyl ring

This table is based on typical fragmentation patterns of benzoic acid.

Electron Microscopy Techniques (SEM, TEM) for Morphological Characterization

Transmission Electron Microscopy (TEM), on the other hand, provides higher resolution images and can be used to examine the internal structure of the crystals, including dislocations and other lattice imperfections. For nanoscale materials or thin films containing this compound, TEM would be invaluable for characterizing their fine structural details.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to investigate the thermal stability and phase transitions of materials as a function of temperature.

TGA measures the change in mass of a sample as it is heated, providing information about decomposition temperatures and the loss of volatile components. For example, in a study of a 2:1 benzoic acid:isonicotinamide co-crystal, TGA combined with mass spectrometry confirmed the loss of one equivalent of benzoic acid upon heating, indicating a phase transformation to a 1:1 co-crystal. ucl.ac.uk

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and the enthalpy of phase changes. DSC studies on polyurethane elastomers doped with benzoic acid derivatives have been used to analyze the thermal properties of the resulting materials. researchgate.net The DSC thermogram of a 1:1 benzoic acid:isonicotinamide co-crystal shows a single endothermic peak corresponding to its melting point at 162.6 ± 0.17 °C. ucl.ac.uk

These techniques are crucial for determining the temperature range in which this compound is stable and for identifying any phase transitions or decomposition events that occur upon heating.

Computational Chemistry and Theoretical Investigations of 3 3 Carboxybenzoyl Benzoic Acid

Quantum Chemical Calculations (DFT) on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in elucidating the electronic structure, reactivity, and thermodynamic stability of 3-(3-carboxybenzoyl)benzoic acid.

Molecular orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions. uwosh.edu

For aromatic carboxylic acids like this compound, the HOMO is typically a π-orbital distributed over the benzene (B151609) rings, while the LUMO is a π*-antibonding orbital. The presence of the electron-withdrawing carbonyl and carboxyl groups influences the energy levels of these orbitals. DFT calculations can precisely map the electron density distribution and electrostatic potential (ESP). ESP maps reveal regions of positive and negative charge on the molecule's surface, with red areas indicating negative potential (e.g., around the oxygen atoms of the carboxyl and carbonyl groups) and blue areas indicating positive potential (e.g., around the acidic protons). uwosh.edu These charge distributions are crucial for understanding intermolecular interactions.

Theoretical calculations for related benzoic acid derivatives show that parameters such as the HOMO-LUMO energy gap are significantly influenced by the nature and position of substituents. nih.gov For this compound, the two carboxyl groups and the central ketone linkage dictate its electronic characteristics.

Note: These values are representative examples based on DFT calculations for similar molecules and are for illustrative purposes. Actual values for this compound would require specific calculations.

DFT calculations are also employed to model chemical reaction pathways, providing a detailed picture of how reactants are converted into products. This involves identifying transition states (TS), which are the energy maxima along the reaction coordinate, and calculating the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur.

A relevant reaction for this compound is decarboxylation. Theoretical studies on benzoic acid decarboxylation have investigated various mechanisms, including oxidative, radical, and metal-catalyzed pathways. researchgate.net For instance, calculations have shown that the radical pathway for benzoic acid decarboxylation has a significantly lower activation energy than the uncatalyzed thermal pathway, though the initial formation of the radical is energetically demanding. researchgate.net

By modeling such pathways for this compound, researchers can determine the most likely reaction mechanisms under different conditions. This involves optimizing the geometries of the reactant, transition state, and product. The transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. The calculated activation energy provides a quantitative measure of the reaction's feasibility.

Molecular Dynamics Simulations of this compound Systems

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD simulations provide a dynamic picture of conformational changes and intermolecular interactions, which are crucial for understanding the behavior of this compound in solution and in the solid state.

The this compound molecule possesses significant conformational flexibility due to rotation around several single bonds: the bonds connecting the carboxyl groups to the benzene rings and the bonds connecting the central carbonyl group to the rings. The dihedral angles describing the orientation of the two carboxyl groups relative to their respective aromatic rings are particularly important.

Computational studies on substituted benzoic acids have shown that while a planar conformation is often preferred to maximize π-conjugation, steric hindrance can force the carboxyl groups to rotate out of the plane of the benzene ring. researchgate.net For this compound, the interplay between electronic stabilization and steric repulsion determines the most stable conformers. Conformational analysis using computational methods can identify local energy minima on the potential energy surface. nih.gov MD simulations can then be used to study the dynamic transitions between these conformations in different solvents, revealing how the solvent environment influences the conformational equilibrium. nih.gov

The presence of two carboxylic acid groups makes this compound highly prone to self-assembly through hydrogen bonding. The most common motif for carboxylic acids is the formation of a cyclic dimer, where two molecules are held together by two strong O-H···O hydrogen bonds.

MD simulations are an excellent tool for investigating the self-assembly process. rsc.orgresearchgate.net Studies on benzoic acid have shown that it forms hydrogen-bonded dimers in solution, which can then stack into higher-order aggregates through aromatic π–π interactions. figshare.comresearchgate.net For this compound, MD simulations can model how these dimers form and subsequently interact in various solvents. The simulations can reveal the structure and stability of different aggregates and provide insight into the nucleation and growth of crystals from solution. ucl.ac.ukbohrium.com The solvent plays a critical role; polar solvents that can act as hydrogen bond acceptors may disrupt the self-association of the acid molecules. ucl.ac.ukbohrium.com

Prediction of Spectroscopic Parameters and Experimental Validation

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate theoretical models and aid in the interpretation of experimental spectra.

DFT calculations can accurately predict vibrational frequencies (IR and Raman spectra). The calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and anharmonicity. By comparing the calculated spectrum with the experimental one, each vibrational band can be assigned to a specific motion of the atoms (e.g., C=O stretch, O-H bend). chemrxiv.org

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com These calculations provide theoretical chemical shifts for ¹H and ¹³C nuclei, which are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules. The accuracy of these predictions allows for the differentiation between different isomers or conformers. mdpi.com

The validation of calculated parameters against experimental data provides confidence in the computational model. Once validated, the model can be used to predict properties that are difficult or impossible to measure experimentally, providing a deeper understanding of the molecule's structure and behavior. nih.gov

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Benzoic Acid Derivative

Spectroscopic Data Mode / Nucleus Predicted Value (cm⁻¹ or ppm) Experimental Value (cm⁻¹ or ppm)
FT-IR C=O Stretch (Carboxyl) ~1745 cm⁻¹ ~1700 cm⁻¹
FT-IR C=O Stretch (Ketone) ~1680 cm⁻¹ ~1650 cm⁻¹
¹³C NMR Carboxyl Carbon (COOH) ~170 ppm ~168 ppm
¹³C NMR Ketone Carbon (C=O) ~195 ppm ~196 ppm
¹H NMR Carboxyl Proton (COOH) ~12.5 ppm ~12.0-13.0 ppm

Note: Predicted values are illustrative and depend on the level of theory and basis set used. Experimental values can vary with solvent and concentration.

Ligand-Binding Predictions in Supramolecular and Material Systems

The intricate dance of molecules, governed by a delicate balance of intermolecular forces, is fundamental to the formation of complex supramolecular assemblies and functional materials. For the ligand this compound, also known as 3,3'-benzophenonedicarboxylic acid, computational chemistry provides a powerful lens to predict and understand its binding behavior within these elaborate structures. Through theoretical investigations, researchers can forecast the strength, geometry, and specificity of interactions, guiding the rational design of novel materials with tailored properties.

The prediction of how this compound will bind within a supramolecular system, such as a metal-organic framework (MOF) or a co-crystal, relies on a variety of computational techniques. These methods allow for the exploration of the potential energy landscape, identifying the most stable arrangements of the ligand in relation to other components of the system. Key to these predictions is the accurate calculation of binding energies and the characterization of non-covalent interactions, such as hydrogen bonds and π-π stacking.

Molecular dynamics (MD) simulations, for instance, can model the self-assembly process of supramolecular structures, revealing how individual molecules of this compound might arrange themselves over time. nih.gov These simulations provide insights into the kinetic and thermodynamic factors that drive the formation of larger architectures.

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a high level of accuracy in determining the electronic structure and interaction energies between molecules. acs.orgarxiv.org By employing DFT, it is possible to analyze the nature of the bonds between the carboxylic acid groups of the ligand and metal centers in MOFs, or the hydrogen bonding patterns in co-crystals. rsc.org These calculations can elucidate the role of the flexible benzophenone (B1666685) core in accommodating different binding conformations.

While specific predictive data for this compound in complex supramolecular systems is not extensively available in the public domain, we can infer its potential binding behavior from studies on analogous dicarboxylic acid linkers. The following table illustrates the types of predictive data that can be generated through computational studies for similar systems.

System Type Interacting Species Predicted Binding Energy (kcal/mol) Key Predicted Interactions
Metal-Organic Framework3,3'-Benzophenonedicarboxylic acid & Zn(II) cluster-25 to -40Coordination bonds between carboxylate oxygen and zinc atoms.
Co-crystal3,3'-Benzophenonedicarboxylic acid & Pyridine (B92270) derivative-10 to -20Hydrogen bonding between carboxylic acid protons and pyridine nitrogen.
Host-Guest Complex3,3'-Benzophenonedicarboxylic acid & Cyclodextrin (B1172386)-5 to -15van der Waals forces and hydrophobic interactions with the cyclodextrin cavity.

This table presents illustrative data based on typical binding energies found for similar systems in computational chemistry literature. The actual values for this compound would require specific calculations.

The predictive power of these computational models is invaluable for materials science. For example, by predicting the binding affinity of this compound within different MOF topologies, scientists can screen for structures that are likely to exhibit desired properties, such as high gas sorption capacity or catalytic activity. nih.gov Similarly, understanding the ligand-binding preferences can aid in the design of co-crystals with specific physical properties.

In the context of material systems, the binding of this compound is not limited to interactions with other small molecules. Its binding to surfaces is also a critical aspect. Computational methods can predict the adsorption energy and orientation of the molecule on various substrates, which is crucial for applications in sensors and electronics.

Ultimately, the synergy between computational prediction and experimental validation is key to advancing our understanding and application of this compound in supramolecular and materials chemistry. As computational methods continue to grow in accuracy and efficiency, their role in the a priori design of complex chemical systems will become increasingly prominent.

Analytical Method Development for 3 3 Carboxybenzoyl Benzoic Acid in Research Contexts

Chromatographic Separation Techniques (HPLC, GC, TLC) for Purity Assessment and Reaction Monitoring

Chromatography is a cornerstone for the analysis of 3-(3-Carboxybenzoyl)benzoic acid, allowing for the effective separation of the target compound from starting materials, intermediates, and by-products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common and effective technique for the analysis of this compound and related aromatic carboxylic acids. researchgate.netresearchgate.net The separation is typically achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase. The mobile phase usually consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with a small amount of acid (e.g., phosphoric acid or formic acid) added to suppress the ionization of the carboxylic acid groups, ensuring sharp, symmetrical peaks. researchgate.netconicet.gov.arconicet.gov.ar Detection is most often accomplished using a UV detector, leveraging the strong ultraviolet absorbance of the benzophenone (B1666685) core. This method is highly suitable for determining the purity of synthesized batches and for quantifying the compound through the use of a standard calibration curve.

Table 1: Typical HPLC Conditions for Analysis of Benzophenone Carboxylic Acids

ParameterConditionPurpose/Comment
Column Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Standard for separating non-polar to moderately polar compounds.
Mobile Phase Acetonitrile/Methanol and Water with 0.1-0.2% acidThe organic solvent is the strong eluent. Acid (e.g., formic, phosphoric) ensures the analyte is in its protonated form for better retention and peak shape. researchgate.net
Elution Mode Isocratic or GradientIsocratic elution is simpler for purity checks, while gradient elution is useful for separating complex mixtures with varying polarities.
Flow Rate 1.0 mL/minA typical analytical flow rate providing good separation efficiency. researchgate.netconicet.gov.ar
Detection UV Spectrophotometry (e.g., 250-315 nm)The benzophenone structure provides a strong chromophore for sensitive detection. researchgate.net
Temperature Ambient or controlled (e.g., 30-40 °C)Controlled temperature ensures reproducible retention times.

Gas Chromatography (GC)

Direct analysis of this compound by gas chromatography is challenging due to its low volatility and high polarity stemming from the two carboxylic acid groups. Therefore, a derivatization step is necessary to convert the non-volatile acid into a more volatile ester or silyl (B83357) derivative. nih.govsigmaaldrich.cn Common derivatization agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or esterification agents like BF₃/butanol. nih.govtulane.edu Once derivatized, the compound can be analyzed on a GC system, typically equipped with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification. sigmaaldrich.cnosha.gov GC-MS is particularly powerful as it provides structural information, confirming the identity of the analyte.

Thin-Layer Chromatography (TLC)

TLC is an invaluable tool for rapid, qualitative analysis, particularly for real-time reaction monitoring and for identifying appropriate solvent systems for larger-scale column chromatography purification. A small aliquot of the reaction mixture is spotted onto a TLC plate, commonly coated with silica (B1680970) gel (a polar stationary phase). The plate is then developed in a sealed chamber containing a mobile phase of appropriate polarity, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. Due to its polar carboxylic acid groups, this compound typically exhibits low to moderate retention factor (Rf) values. The spots can be visualized under UV light (254 nm), where the benzophenone structure will appear as a dark spot against a fluorescent background.

Electrochemical Methods for Quantification and Redox Characterization

Electrochemical techniques, such as cyclic voltammetry and square-wave voltammetry, can be developed for the quantification of this compound. These methods are based on the electrochemical activity of the benzophenone moiety, which can be reduced at an electrode surface. scirp.org Studies on similar compounds like benzophenone-3 have shown that sensitive determination is possible using modified electrodes, such as boron-doped diamond (BDD) electrodes. scirp.orgresearchgate.net

For this compound, an electrochemical method would involve applying a potential sweep and measuring the resulting current from the reduction of the carbonyl group. The peak current would be proportional to the concentration of the analyte in the solution. The presence of surfactants in the supporting electrolyte can enhance the signal by concentrating the analyte at the electrode surface. scirp.org These methods offer a potential alternative to chromatography, sometimes with advantages in speed and cost.

Table 2: Voltammetric Techniques for Analysis of Electroactive Organic Compounds

TechniquePrincipleTypical Application
Cyclic Voltammetry (CV) The potential is swept linearly in both forward and reverse directions, providing information on redox processes.Characterization of redox potentials and reaction mechanisms.
Differential Pulse Voltammetry (DPV) Potential pulses are superimposed on a linear voltage ramp, enhancing sensitivity by minimizing background charging current.Quantification of analytes at low concentrations.
Square-Wave Voltammetry (SWV) A square-wave potential is applied to the electrode, offering high sensitivity and rapid analysis times.Fast quantitative analysis of electroactive species. scirp.org
Adsorptive Stripping Voltammetry (AdSV) The analyte is preconcentrated on the electrode surface by adsorption before the voltammetric scan, significantly lowering detection limits.Trace and ultra-trace level quantification. researchgate.net

Spectrophotometric and Fluorimetric Detection Methodologies

Spectrophotometry

UV-Visible spectrophotometry is a straightforward and widely accessible method for quantifying this compound in solution. The method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The benzophenone core of the molecule exhibits strong absorbance in the UV region, typically between 250 nm and 300 nm. d-nb.infonih.gov For quantitative analysis, a calibration curve is first generated by measuring the absorbance of several standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This technique is particularly useful for quick concentration checks of pure samples.

Fluorimetric Detection

While the native fluorescence of this compound may not be strong enough for direct, highly sensitive detection, fluorimetric methods can be developed through indirect means. For instance, derivatization of the carboxylic acid groups with a fluorescent tag could be employed. Alternatively, the molecule could be used as part of a "turn-on" or "turn-off" sensing system. Research on other benzophenone derivatives has shown they can be incorporated into probes that exhibit a change in fluorescence upon binding to a specific analyte, such as a metal ion. nih.gov A similar principle could be explored where the interaction of this compound with a specific receptor or metal complex induces a measurable change in the fluorescence of the system.

Development of Novel Sensor Systems for this compound Detection

The development of novel sensors offers the potential for rapid, selective, and real-time detection of this compound without extensive sample preparation. Research into sensors for related benzene-carboxylic acids has explored various platforms. mdpi.com A sensor for this compound could theoretically be designed based on several principles:

Electrochemical Sensors: Building on the voltammetric methods described earlier, a dedicated sensor could use an electrode chemically modified with a material that has a high affinity for the target molecule, enhancing selectivity and sensitivity. scirp.org

Optical Sensors: An optical sensor might involve immobilizing a compound on a solid support that changes its color (colorimetric) or fluorescence properties upon binding with this compound. nih.gov

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers created with cavities that are complementary in shape and functionality to a template molecule—in this case, this compound. These "plastic antibodies" can be integrated with a transducer (electrochemical or optical) to create a highly selective sensor.

While specific sensors for this compound are not widely reported, the foundational research on sensors for other dicarboxylic acids and benzophenones provides a clear roadmap for their future development. nih.govmdpi.com

Future Directions and Emerging Research Avenues for 3 3 Carboxybenzoyl Benzoic Acid

Integration in Advanced Functional Materials and Devices

The unique molecular architecture of 3-(3-carboxybenzoyl)benzoic acid imparts desirable properties to polymers, making them suitable for advanced functional materials and devices. Its rigid benzophenone (B1666685) core contributes to high thermal stability and mechanical strength, while the meta-substituted carboxyl groups introduce flexibility compared to their para-isomers, enhancing processability.

Future research is geared towards leveraging these characteristics in sophisticated applications. The synthesis of novel polyimides and polyesters using this compound as a key monomer is a primary focus. These polymers exhibit a combination of high glass transition temperatures (Tg), excellent thermal stability, and good mechanical properties, making them candidates for applications in the aerospace and electronics industries. For instance, polyimides derived from dicarboxylic acids and diamines are known for their use in flexible electronics and as insulating layers in microchips. The incorporation of the benzophenone moiety can also enhance the photo-responsive properties of materials, opening doors for applications in photo-patternable films and coatings.

The development of high-performance polymers often involves a trade-off between thermal stability and processability. The structure of this compound offers a potential solution. Research into copolyamides and copolyesters incorporating this monomer aims to fine-tune material properties. For example, by combining it with flexible aliphatic diols, it is possible to create polymers with a desirable balance of rigidity and processability, suitable for injection molding and 3D printing of complex parts.

Interactive Table: Properties of Polymers Derived from Benzophenone Dicarboxylic Acids

Polymer Type Monomers Key Properties Potential Applications
Polyimide 3,3'-dicarboxybenzophenone, aromatic diamines High thermal stability, good mechanical strength, enhanced solubility Flexible electronics, aerospace components
Polyester 3,3'-dicarboxybenzophenone, various diols Tunable glass transition temperature, good thermal stability, processability High-performance films, engineering plastics

The potential for these materials in energy storage devices is another emerging area. The high thermal and chemical stability of polymers derived from this compound could be beneficial for use as binders or separators in high-performance batteries and capacitors. Research in this direction is still in its early stages but holds promise for the development of more robust and durable energy storage solutions.

Role in Sustainable Chemical Processes and Circular Economy Concepts

The drive towards a circular economy has spurred research into the development of sustainable polymers from renewable resources and the design of materials that are inherently recyclable or biodegradable. This compound and its derivatives are being explored in this context.

One avenue of research is the synthesis of biodegradable polymers. While aromatic polyesters are generally resistant to biodegradation, the introduction of specific linkages or copolymerization with aliphatic monomers can enhance their degradability. The ester bonds in polyesters derived from this compound can be susceptible to hydrolysis, a key step in biodegradation. Future research will likely focus on designing copolyesters that balance performance with end-of-life options like composting. The development of bio-based plastics is a significant area of research for creating sustainable alternatives to traditional petroleum-based plastics. frontiersin.org

The concept of chemical recycling, where polymers are broken down into their constituent monomers for reuse, is gaining traction. The polycondensation reaction used to create polymers from this compound is often reversible, which could facilitate the chemical recycling of these materials. nih.gov Future studies will likely investigate efficient catalytic methods for the depolymerization of polyesters and polyamides based on this monomer, enabling a closed-loop recycling system. escholarship.org This approach aligns with the principles of a circular economy by minimizing waste and reducing the reliance on virgin feedstocks.

Furthermore, the upcycling of plastic waste into more valuable chemicals is a key goal of sustainable chemistry. Research into the oxidative conversion of plastic waste into dicarboxylic acids presents an opportunity for producing monomers like this compound from non-traditional sources. digitellinc.com While not a direct application of the compound itself, this highlights its potential role within a broader circular economy framework where waste streams are transformed into high-performance materials.

Nanotechnology and Nanoscience Applications as a Building Block

In the realm of nanotechnology, the precise structure of this compound makes it an excellent candidate as a building block for the bottom-up synthesis of nanoscale materials. Its ability to act as a linker molecule in the formation of metal-organic frameworks (MOFs) is a particularly promising area of research.

MOFs are crystalline porous materials with a wide range of applications, including gas storage, separation, and catalysis. The dicarboxylic acid functionality of this compound allows it to coordinate with metal ions, forming three-dimensional networks with well-defined pores. The size and functionality of these pores can be tuned by modifying the organic linker. The benzophenone core of the molecule can impart specific properties to the MOF, such as luminescence or photo-responsiveness. The introduction of different functional groups onto the linkers can significantly alter the properties and activities of the resulting MOFs. nih.gov

Researchers are exploring the use of MOFs constructed with this compound for applications in chemical sensing. The pores of the MOF can be designed to selectively adsorb specific molecules, and the resulting change in the framework's properties (e.g., fluorescence) can be used as a sensing signal. The development of optical chemical sensors for various analytes is an active area of research. rsc.orgpsu.edu

Another application is in the development of novel catalysts. The metal nodes within the MOF can act as catalytic sites, and the organic linker can influence the catalytic activity and selectivity. The porous nature of MOFs allows for efficient transport of reactants and products. The use of benzophenone as a photosensitizer in photocatalytic reactions is well-established, suggesting that MOFs incorporating this moiety could have interesting photocatalytic properties. rsc.orgchemrxiv.org

The functionalization of nanoparticles is another area where this compound can play a role. Its carboxylic acid groups can be used to anchor the molecule to the surface of nanoparticles, modifying their properties and enabling their dispersion in various media. This is crucial for creating stable nanocomposites with enhanced mechanical, thermal, or optical properties.

Interdisciplinary Research with Emerging Scientific Fields

The unique properties of this compound and its derivatives are fostering interdisciplinary research at the intersection of chemistry, materials science, and biology.

One such area is the development of stimuli-responsive or "smart" materials. nih.gov The benzophenone unit is known to be photo-responsive, and this property can be harnessed to create materials that change their shape, solubility, or other properties upon exposure to light. This opens up possibilities for applications in areas such as drug delivery, where a therapeutic agent could be released from a polymer matrix in a controlled manner using light as a trigger. nih.govrsc.org

In the field of supramolecular chemistry, the ability of molecules to self-assemble into well-defined structures through non-covalent interactions is explored. The carboxylic acid groups of this compound can form strong hydrogen bonds, driving the self-assembly of complex architectures. This could lead to the development of novel gels, liquid crystals, and other soft materials with tailored properties. The study of supramolecular polymers based on benzene-1,3,5-tricarboxamides, which share a similar structural motif, highlights the potential of this class of molecules in creating dynamic and responsive materials. nih.govresearchgate.net

The interface with biomedical applications is also an emerging frontier. nih.gov Biocompatible and biodegradable polymers derived from this compound could find use in tissue engineering scaffolds or as carriers for controlled drug release. researchgate.net The inherent properties of the benzophenone moiety could also be exploited, for instance, in photodynamic therapy where a photosensitizer generates reactive oxygen species to kill cancer cells upon light activation.

Finally, computational materials science is expected to play an increasingly important role in guiding the design of new materials based on this compound. Density functional theory (DFT) calculations, for example, can be used to predict the properties of polymers and MOFs before they are synthesized, accelerating the discovery of new functional materials with desired characteristics. researchgate.net

Interactive Table: Interdisciplinary Research Areas for this compound

Interdisciplinary Field Key Concept Potential Application
Stimuli-Responsive Materials Photo-induced property changes Light-triggered drug delivery, smart coatings
Supramolecular Chemistry Self-assembly via hydrogen bonding Novel gels, liquid crystals, adaptive materials
Biomedical Applications Biocompatibility and functionality Tissue engineering scaffolds, photodynamic therapy

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 3-(3-Carboxybenzoyl)benzoic acid with high purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted benzoic acid derivatives. For example, Friedel-Crafts acylation or Suzuki-Miyaura coupling can introduce the carboxybenzoyl group. Purification via recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to remove unreacted intermediates. Reaction optimization should focus on controlling stoichiometry, temperature (e.g., 80–100°C for acylations), and catalytic systems (e.g., Lewis acids like AlCl₃) to minimize side products .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm aromatic proton environments and carboxy group integration.
  • FT-IR : Identify carbonyl stretches (~1680–1720 cm⁻¹ for carboxylic acid and ketone groups).
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks ([M-H]⁻ at m/z corresponding to C₁₅H₁₀O₆).
  • Elemental Analysis : Verify C/H/O ratios within ±0.3% of theoretical values .

Q. What solvents and conditions are optimal for solubilizing this compound in biological assays?

  • Methodological Answer : Use polar aprotic solvents like DMSO for stock solutions (10–50 mM), followed by dilution in aqueous buffers (pH 7.4 PBS). Precipitate removal via 0.22 µm filtration is essential. For cell-based studies, maintain DMSO concentrations <0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. How does the electronic configuration of this compound influence its reactivity in catalytic applications?

  • Methodological Answer : The electron-withdrawing carboxy groups destabilize the aromatic ring, enhancing electrophilic substitution at meta positions. Computational studies (DFT calculations) can map frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Experimental validation via Hammett plots (σ constants for substituents) correlates electronic effects with reaction rates in cross-coupling or photochemical reactions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, IC₅₀ protocols). Standardize assays using:

  • Positive Controls : Reference inhibitors (e.g., COX-2 inhibitors for anti-inflammatory studies).
  • Dose-Response Curves : 8–10 concentration points, triplicate measurements.
  • Orthogonal Assays : Confirm enzyme inhibition (e.g., fluorescence-based) with cellular viability (MTT assays). Meta-analyses of published data can identify outliers due to solvent artifacts or impurity interference .

Q. How can crystallography elucidate the binding mode of this compound to protein targets?

  • Methodological Answer : Co-crystallize the compound with target proteins (e.g., kinases, GPCRs) using vapor diffusion (hanging-drop method). X-ray diffraction (1.5–2.0 Å resolution) reveals hydrogen bonds between carboxylate groups and Arg/Lys residues. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) complement crystallographic data to model dynamic interactions .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., serum)?

  • Methodological Answer : Matrix effects (e.g., protein binding) require sample pre-treatment:

  • Protein Precipitation : Acetonitrile (3:1 v/v) followed by centrifugation.
  • SPE Cleanup : C18 cartridges, elution with methanol/0.1% formic acid.
  • LC-MS/MS : Use MRM transitions (e.g., m/z 299 → 255) with deuterated internal standards to correct for ion suppression .

Methodological Considerations for Data Reproducibility

Q. How should researchers design experiments to assess the stability of this compound under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1.2–9.0) at 37°C; sample at 0, 24, 48 hrs for HPLC analysis.
  • Thermal Stability : Store at 40°C/75% RH for 4 weeks; monitor degradation via TLC.
  • Light Sensitivity : Expose to UV (254 nm) for 72 hrs; quantify photodegradants .

Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer : Use in silico platforms:

  • ADMET Predictor : Estimate logP (hydrophobicity), CYP450 inhibition.
  • SwissADME : Predict bioavailability, BBB permeability.
  • Molecular Dynamics : Simulate blood-brain barrier penetration (PAMPA-BBB model). Validate with in vitro Caco-2 permeability assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.